Bigelovin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

"Bigelovin" likely refers to a plant extract or compound derived from Inula helenium, commonly known as elecampane []. While traditionally used in herbal remedies, scientific research on Bigelovin is still in its early stages. Here's a breakdown of the current research areas:

Anti-Cancer Properties:

Some studies suggest Bigelovin may possess anti-cancer properties. Research has investigated its potential to inhibit the growth of colorectal tumors, possibly by influencing cell cycle progression []. However, further investigation is needed to understand the mechanisms and potential effectiveness.

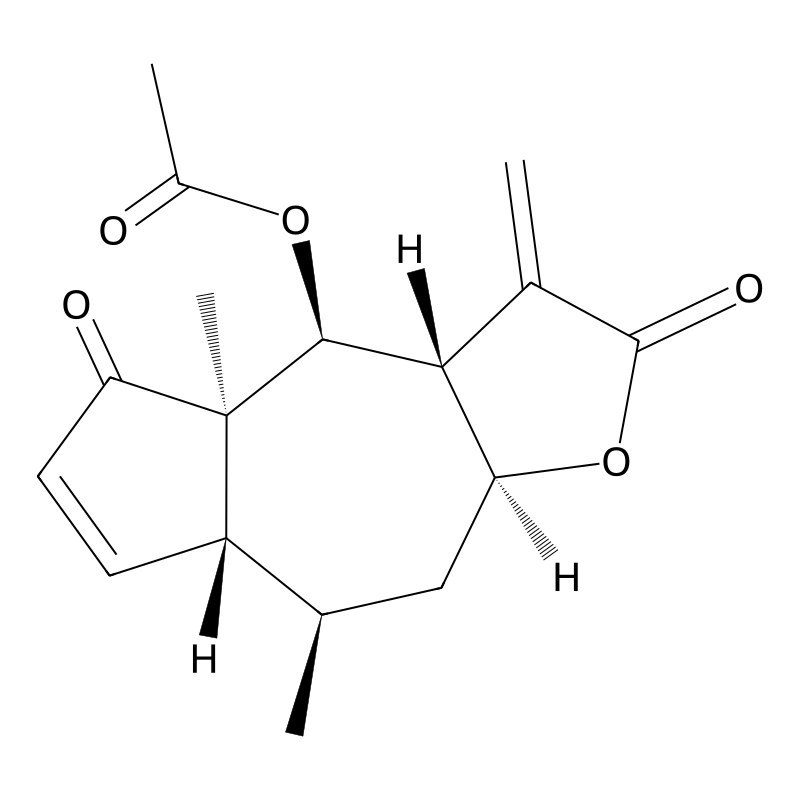

Bigelovin is a sesquiterpene lactone derived from the plant Inula helianthus-aquatica, which has been utilized in traditional medicine, particularly in Yunnan, China, for cancer treatment. This compound is noted for its complex structure and significant biological activities, particularly in the realm of oncology. Its molecular formula is C${15}$H${22}$O$_{4}$, and it possesses a unique bicyclic structure that contributes to its diverse pharmacological properties.

Bigelovin's anti-cancer effects are believed to involve multiple mechanisms [, ]:

- Apoptosis induction: It triggers programmed cell death in cancer cells [, ].

- Autophagy activation: It may stimulate the self-degradation process within cancer cells [].

- mTOR pathway inhibition: It might interfere with a cell growth signaling pathway crucial for cancer progression [].

- ROS generation: Bigelovin may increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death [].

- Hydrolysis: Bigelovin can be hydrolyzed to yield corresponding acids and alcohols, which may have distinct biological activities.

- Oxidation: The double bonds in Bigelovin make it susceptible to oxidation, potentially altering its biological efficacy.

- Reduction: Reduction reactions can convert the lactone into its corresponding alcohol, impacting its solubility and biological interactions.

Bigelovin exhibits a range of biological activities that make it a compound of interest in cancer research:

- Apoptosis Induction: Studies have shown that Bigelovin can trigger apoptosis in various cancer cell lines, including colorectal and liver cancer cells .

- Anti-inflammatory Effects: It has demonstrated anti-inflammatory properties, which may contribute to its therapeutic potential in cancer treatment .

- Inhibition of STAT3 Signaling: Bigelovin inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by inactivating Janus Kinase 2 (JAK2), which is crucial for tumor growth and survival .

The synthesis of Bigelovin has been explored through various methods. Notable approaches include:

- Natural Extraction: Isolated from Inula helianthus-aquatica, where it is extracted using solvents like ethanol or methanol.

- Total Synthesis: Researchers have developed synthetic pathways to create Bigelovin in the laboratory. For example, Grieco et al. described a total synthesis method that highlights the complexity involved in constructing the sesquiterpene lactone structure .

Bigelovin's applications primarily lie in the field of pharmacology, particularly:

- Cancer Treatment: Due to its ability to induce apoptosis and inhibit tumor growth, Bigelovin is being investigated as a potential therapeutic agent for various cancers .

- Anti-inflammatory Drug Development: Its anti-inflammatory properties suggest potential use in treating inflammatory diseases .

Research has focused on understanding how Bigelovin interacts with cellular pathways:

- Cell Cycle Arrest: Studies indicate that Bigelovin can cause cell cycle arrest in multiple myeloma cells, leading to apoptosis .

- Combination Therapies: Interaction studies suggest that combining Bigelovin with other chemotherapeutic agents may enhance therapeutic efficacy against resistant cancer cell lines.

Several compounds share structural similarities with Bigelovin, primarily other sesquiterpene lactones. Below is a comparison highlighting their unique characteristics:

| Compound Name | Source Plant | Biological Activity | Unique Features |

|---|---|---|---|

| Helenalin | Inula helenium | Anti-inflammatory, cytotoxic | Known for potent anti-inflammatory effects |

| Costunolide | Costus speciosus | Antitumor, anti-inflammatory | Exhibits strong cytotoxicity against tumors |

| Parthenolide | Tanacetum parthenium | Anti-cancer, anti-inflammatory | Strong inhibition of NF-kB signaling |

| Lactucin | Lactuca sativa | Antioxidant, anti-inflammatory | Exhibits neuroprotective effects |

Bigelovin stands out due to its specific mechanism of action involving STAT3 inhibition and its dual role in inducing both apoptosis and autophagy in cancer cells . This unique combination of properties makes it a compelling candidate for further research and development in oncology.

Bigelovin is a naturally occurring sesquiterpene lactone predominantly found within the Asteraceae family, with primary isolation from several key species. The compound was first isolated from Inula helianthus-aquatica C. Y. Wu, a traditional medicinal plant used in folk herbal medicine for cancer treatment in Yunnan, China [1] [2]. This species serves as the most extensively studied source of bigelovin, with the compound demonstrating significant bioactivity in numerous research investigations [1] [3] [4].

The distribution of bigelovin extends to other Inula species, notably Inula hupehensis, where it has been isolated from the flowers [5] [6]. This species represents an important source within Traditional Chinese Medicine systems, contributing to the broader understanding of bigelovin occurrence across the genus Inula [5] [7]. The compound has also been documented in Helenium donianum, expanding its presence within the Asteraceae family beyond the Inula genus [8] [9].

The geographic distribution of bigelovin-producing species encompasses diverse regions, with Inula helianthus-aquatica endemic to Yunnan Province in southwestern China, while other Inula species demonstrate broader distribution patterns across temperate regions of Europe and Asia [10] [7]. The genus Inula comprises more than one hundred species distributed across temperate regions, with approximately twenty species found in China, three of which are officially recognized in the Chinese Pharmacopoeia [7] [11].

Within the Asteraceae family, these bigelovin-producing species occupy specific ecological niches. Inula species typically thrive in moist habitats including riverbanks, ditches, marshes, grasslands, and disturbed sites [12] [13]. They demonstrate adaptability to various soil types ranging from sandy to clay soils and exhibit tolerance to fluctuating humidity conditions [12]. The species show preference for nutrient-rich soils with adequate moisture availability, often establishing in areas with partial shade to full sun exposure [13].

| Plant Species | Family | Part Used | Geographic Distribution | Traditional Use |

|---|---|---|---|---|

| Inula helianthus-aquatica C. Y. Wu | Asteraceae | Whole plant | Yunnan, China | Cancer treatment in folk medicine |

| Inula hupehensis | Asteraceae | Flowers | China | Traditional Chinese medicine |

| Helenium donianum | Asteraceae | Whole plant | South America | Not specified |

Ecological Role in Plant Defense Mechanisms

Bigelovin and related sesquiterpene lactones serve crucial ecological functions as plant defense compounds within Asteraceae species. These secondary metabolites represent sophisticated chemical defense systems that have evolved to protect plants from various biotic and abiotic stresses [14] [15] [16].

The primary defensive function involves anti-herbivory mechanisms, where sesquiterpene lactones act as feeding deterrents against both insect and mammalian herbivores [14] [15]. In Asteraceae plants, high concentrations of sesquiterpene lactones are typically sequestered in specialized secretory structures, including capitate glandular trichomes and laticifers, providing immediate chemical protection upon tissue damage [14] [17] [18]. These compounds demonstrate potent biological activity against herbivorous insects by reducing growth rates, affecting development, and in some cases causing direct mortality [14] [15].

Research has demonstrated that sesquiterpene lactones, including bigelovin, exhibit significant antimicrobial properties against bacteria, fungi, and viruses [15] [16]. The mechanism involves disruption of microbial cell membranes through polar functional groups that interfere with phospholipid membrane integrity [15]. This antimicrobial activity extends to phytopathogenic organisms, providing protection against plant diseases [19].

Allelopathic effects represent another important ecological function, where sesquiterpene lactones influence the growth and development of neighboring plant species [15] [16]. These compounds can inhibit seed germination, suppress root growth, and interfere with normal plant development in competing species, thereby providing competitive advantages in natural ecosystems [15]. The allelopathic properties contribute to plant community structure and species distribution patterns in natural habitats.

The compounds also function in indirect defense mechanisms through the emission of volatile organic compounds that attract natural enemies of herbivorous pests [20]. This tritrophic defense strategy enhances plant protection by recruiting beneficial insects that prey upon or parasitize plant-damaging herbivores [20].

Tissue-specific localization of bigelovin and related compounds reflects their defensive roles. The highest concentrations occur in glandular trichomes on leaf surfaces, particularly capitate glandular trichomes that actively synthesize and secrete sesquiterpene lactones [17] [21] [18]. Linear glandular trichomes also contribute to defense by producing and storing these compounds internally [18]. The strategic placement of these secretory structures on plant surfaces provides immediate chemical protection upon herbivore contact or tissue damage.

| Defense Mechanism | Target Organisms | Mode of Action | Tissue Localization |

|---|---|---|---|

| Anti-herbivory | Insect herbivores, mammalian herbivores | Feeding deterrent, growth inhibition, mortality | Glandular trichomes, laticifers |

| Antimicrobial | Bacteria, fungi, viruses | Cell membrane disruption, metabolic interference | Specialized secretory cells |

| Allelopathy | Competing plants | Root growth inhibition, germination interference | Various plant tissues |

| Chemical signaling | Natural enemies of pests | Volatile emission for indirect defense | Aerial plant parts |

Biosynthetic Route of Sesquiterpene Lactones in Producing Species

The biosynthesis of bigelovin follows the established sesquiterpene lactone biosynthetic pathway characteristic of Asteraceae plants [22] [23] [24] [25]. This pathway begins with the universal precursor farnesyl pyrophosphate, which serves as the starting material for all sesquiterpene compounds [26] [25].

The initial step involves the cyclization of farnesyl pyrophosphate by the enzyme germacrene A synthase, a sesquiterpene cyclase that catalyzes the formation of the germacryl cation intermediate [23] [25]. This reaction requires magnesium ions as cofactors and proceeds through a complex carbocation rearrangement mechanism [23]. The germacryl cation undergoes deprotonation within the same enzyme active site to form germacrene A, the fundamental precursor for most sesquiterpene lactones [25].

Subsequent hydroxylation of germacrene A occurs through the action of germacrene A hydroxylase, a cytochrome P450 enzyme that introduces a hydroxyl group at the isoprenyl side chain [23] [25]. This reaction requires NADPH and molecular oxygen as cofactors and produces germacra-1,10,4,11-trien-12-ol [23]. The hydroxylation step represents a critical control point in the biosynthetic pathway, as it determines the availability of substrate for lactone formation.

The oxidation of the terminal hydroxyl group proceeds through two sequential steps catalyzed by NAD(P)+-dependent dehydrogenases [23] [25]. The first oxidation converts the primary alcohol to the corresponding aldehyde, germacra-1,10,4,11-trien-12-al, followed by further oxidation to the carboxylic acid, germacrene acid [23]. These oxidation reactions require NAD+ or NADP+ as electron acceptors and generate the carboxylic acid functionality essential for lactone ring formation.

The formation of the characteristic lactone ring occurs through the action of costunolide synthase, another cytochrome P450 enzyme that catalyzes the hydroxylation at the C6 position of germacrene acid [23] [25]. This enzyme requires NADPH and molecular oxygen and produces 6α-hydroxy-germacrene acid as an intermediate [23]. Spontaneous lactonization follows, where the C6 hydroxyl group attacks the carboxylic acid carbon, forming the γ-lactone ring characteristic of costunolide [23].

Gene expression studies have revealed that the biosynthetic machinery for sesquiterpene lactone production is predominantly localized in glandular trichomes [17] [27]. Transcriptome analysis has identified high expression levels of sesquiterpene synthase genes, cytochrome P450 enzymes, and associated biosynthetic genes within these specialized secretory structures [17]. The temporal expression patterns correspond with trichome development stages, with maximum gene expression occurring during the active secretory phase [17] [21].

The biosynthetic pathway demonstrates tissue-specific regulation, with different plant organs showing varying levels of enzyme expression and metabolite accumulation [17]. Glandular trichomes represent the primary sites of biosynthesis, while other tissues such as roots show limited expression of biosynthetic genes [17]. This spatial organization reflects the ecological function of these compounds as defensive metabolites concentrated in vulnerable plant surfaces.

Environmental factors significantly influence the biosynthetic pathway activity. Light exposure affects both gene expression and metabolite accumulation, with higher light intensities promoting increased sesquiterpene lactone production [18]. Phytochrome-mediated responses have been documented, indicating sophisticated regulatory mechanisms that coordinate biosynthesis with environmental conditions [18].

| Step | Substrate | Product | Enzyme | Cofactors |

|---|---|---|---|---|

| 1 | Farnesyl pyrophosphate (FPP) | Germacryl cation | Germacrene A synthase | Mg2+ |

| 2 | Germacryl cation | Germacrene A | Germacrene A synthase | None |

| 3 | Germacrene A | Germacra-1(10),4,11(13)-trien-12-ol | Germacrene A hydroxylase (CYP450) | NADPH, O2 |

| 4 | Germacra-1(10),4,11(13)-trien-12-ol | Germacra-1(10),4,11(13)-trien-12-al | NAD(P)+ dependent dehydrogenase | NAD(P)+ |

| 5 | Germacra-1(10),4,11(13)-trien-12-al | Germacrene acid | NAD(P)+ dependent dehydrogenase | NAD(P)+ |

| 6 | Germacrene acid | Costunolide | Costunolide synthase (CYP450) | NADPH, O2 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Zhang H, Li L, Chen L, Hu L, Jiang H, Shen X. Structure basis of bigelovin as a selective RXR agonist with a distinct binding mode. J Mol Biol. 2011 Mar 18;407(1):13-20. doi: 10.1016/j.jmb.2011.01.032. Epub 2011 Jan 22. PubMed PMID: 21262235.

3: Lee HT, Yang SW, Kim KH, Seo EK, Mar W. Pseudoguaianolides isolated from Inula britannica var. chinenis as inhibitory constituents against inducible nitric oxide synthase. Arch Pharm Res. 2002 Apr;25(2):151-3. PubMed PMID: 12009027.

4: Zhang HH, Kuang S, Wang Y, Sun XX, Gu Y, Hu LH, Yu Q. Bigelovin inhibits STAT3 signaling by inactivating JAK2 and induces apoptosis in human cancer cells. Acta Pharmacol Sin. 2015 Apr;36(4):507-16. doi: 10.1038/aps.2014.143. Epub 2015 Jan 26. PubMed PMID: 25619393; PubMed Central PMCID: PMC4387296.

5: Yue GG, Chan BC, Kwok HF, Wong YL, Leung HW, Ji CJ, Fung KP, Leung PC, Tan NH, Lau CB. Anti-angiogenesis and immunomodulatory activities of an anti-tumor sesquiterpene bigelovin isolated from Inula helianthus-aquatica. Eur J Med Chem. 2013 Jan;59:243-52. doi: 10.1016/j.ejmech.2012.11.029. Epub 2012 Nov 24. PubMed PMID: 23231968.

6: Liu JL, Zeng GZ, Liu XL, Liu YQ, Hu ZG, Liu Y, Tan NH, Zhou GB. Small compound bigelovin exerts inhibitory effects and triggers proteolysis of E2F1 in multiple myeloma cells. Cancer Sci. 2013 Dec;104(12):1697-704. doi: 10.1111/cas.12295. Epub 2013 Nov 8. PubMed PMID: 24118350.

7: Zeng GZ, Tan NH, Ji CJ, Fan JT, Huang HQ, Han HJ, Zhou GB. Apoptosis inducement of bigelovin from Inula helianthus-aquatica on human Leukemia U937 cells. Phytother Res. 2009 Jun;23(6):885-91. doi: 10.1002/ptr.2671. PubMed PMID: 19107858.

8: Nam KW, Oh GT, Seo EK, Kim KH, Koo U, Lee SJ, Mar W. Nuclear factor kappaB-mediated down-regulation of adhesion molecules: possible mechanism for inhibitory activity of bigelovin against inflammatory monocytes adhesion to endothelial cells. J Ethnopharmacol. 2009 Jun 22;123(2):250-6. doi: 10.1016/j.jep.2009.03.017. Epub 2009 Mar 26. PubMed PMID: 19429369.

9: Wang X, Li X, Guo Y, Qi J, Su L, Fu Y. [Simultaneous determination of three sesquiterpene lactones in Inula hupehensis by RP-HPLC]. Zhongguo Zhong Yao Za Zhi. 2011 Sep;36(18):2520-4. Chinese. PubMed PMID: 22256758.

10: Park EJ, Kim J. Cytotoxic sesquiterpene lactones from Inula britannica. Planta Med. 1998 Dec;64(8):752-4. PubMed PMID: 9933993.

11: Kinoshita K, Kawai T, Imaizumi T, Akita Y, Koyama K, Takahashi K. Anti-emetic principles of Inula linariaefolia flowers and Forsythia suspensa fruits. Phytomedicine. 1996 May;3(1):51-8. doi: 10.1016/S0944-7113(96)80010-9. PubMed PMID: 23194861.

12: Abou-Douh AM. New eudesmane derivatives and other sesquiterpenes from the epigeal parts of Dittrichia graveolens. Chem Pharm Bull (Tokyo). 2008 Nov;56(11):1535-45. PubMed PMID: 18981602.

13: Li M, Song LH, Yue GG, Lee JK, Zhao LM, Li L, Zhou X, Tsui SK, Ng SS, Fung KP, Tan NH, Lau CB. Bigelovin triggered apoptosis in colorectal cancer in vitro and in vivo via upregulating death receptor 5 and reactive oxidative species. Sci Rep. 2017 Feb 9;7:42176. doi: 10.1038/srep42176. PubMed PMID: 28181527; PubMed Central PMCID: PMC5299840.